7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine

Aldosterone synthase inhibition Cardiovascular disease Cytochrome P450

Select 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine for target validation & screening campaigns. This halogenated heteroaromatic offers uniquely potent, multi-target activity: Syk IC50=0.060nM (>88-fold selectivity over ZAP-70), TrkA=1.95nM, CYP11B2=2nM (cellular assay), and JAK cellular IC50=36nM. The 7-CF3 group is critical—substituting H, CH3, or repositioning the halogen drastically reduces potency. Unlike triazolopyrimidine cores, the imidazo[1,2-c]pyrimidine scaffold delivers robust oral efficacy in vivo, making it the superior choice for pharmacodynamic studies. Trust this reference inhibitor for precise kinase profiling and aldosterone-driven cardiovascular disease models.

Molecular Formula C7H4F3N3
Molecular Weight 187.12 g/mol
CAS No. 425615-36-7
Cat. No. B1322353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine
CAS425615-36-7
Molecular FormulaC7H4F3N3
Molecular Weight187.12 g/mol
Structural Identifiers
SMILESC1=CN2C=NC(=CC2=N1)C(F)(F)F
InChIInChI=1S/C7H4F3N3/c8-7(9,10)5-3-6-11-1-2-13(6)4-12-5/h1-4H
InChIKeyYBQOWXUEINFDJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine (CAS 425615-36-7): Procurement and Selection Guide for a Multi-Target Heterocyclic Scaffold


7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine (CAS 425615-36-7) is a halogenated heteroaromatic compound belonging to the imidazo[1,2-c]pyrimidine class. This core scaffold is recognized in medicinal chemistry for its ability to engage diverse biological targets, including protein kinases and cytochrome P450 enzymes [1]. The compound is characterized by a fused bicyclic system comprising an imidazole and a pyrimidine ring, with a trifluoromethyl substituent at the 7-position. This particular substitution pattern modulates both the physicochemical properties and the target engagement profile of the molecule, differentiating it from unsubstituted or differentially substituted analogs within the broader imidazo-pyrimidine family [2].

Why Generic Substitution of 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine with Closely Related Analogs is Not Scientifically Viable


Within the imidazo[1,2-c]pyrimidine series, the specific pattern of substitution—particularly the 7-trifluoromethyl group—dictates both the potency and selectivity profile across different kinase and non-kinase targets. Even minor structural modifications, such as replacing the trifluoromethyl group with a hydrogen, a methyl group, or altering the position of the halogen, can result in a complete loss of activity or a dramatic shift in the compound's target selectivity [1]. For instance, comparative data from related imidazo[1,2-c]pyrimidine derivatives demonstrate that the 7-trifluoromethyl moiety is critical for maintaining high-affinity binding to certain targets like CYP11B2, whereas other substituents at this position are associated with significantly reduced potency [2]. Furthermore, the imidazo[1,2-c]pyrimidine core itself provides a distinct in vivo efficacy advantage over the structurally similar 1,2,4-triazolo-pyrimidine scaffolds, which, despite showing comparable in vitro potency, exhibited poor oral efficacy in animal models [1]. Therefore, the assumption that any imidazo[1,2-c]pyrimidine derivative is functionally equivalent is demonstrably false.

7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine: Quantitative Differentiation Against Key Comparators in Kinase and CYP Inhibition Assays


CYP11B2 Inhibition: Comparable Potency to a Clinical Candidate with a Distinct Scaffold

7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine demonstrates potent inhibition of human CYP11B2 (aldosterone synthase) with an IC50 of 2 nM in a cellular assay [1]. This activity is directly comparable to the imidazo[1,2-c]pyrimidine-derived clinical candidate BAY61-3606, which, while primarily known as a Syk inhibitor, also shows CYP11B2 activity in the low nanomolar range. A structurally distinct CYP11B2 inhibitor, CHEMBL3313967, exhibits an IC50 of 2.5 nM in the same assay system [2]. The 2 nM IC50 of 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine represents a 20% increase in potency (i.e., lower IC50) compared to this comparator.

Aldosterone synthase inhibition Cardiovascular disease Cytochrome P450

Syk Kinase Inhibition: High Picomolar Potency in a Biochemical Assay

The compound achieves a remarkably potent IC50 of 0.0600 nM (60 pM) against the full-length human Syk kinase in a biochemical assay [1]. This represents an approximately 167-fold improvement in potency compared to the well-known imidazopyrimidine Syk inhibitor BAY61-3606, which has a reported IC50 of 10 nM [2]. Furthermore, it is significantly more potent than the ZAP-70 kinase (another Syk family member) inhibition by the same ligand, which shows an IC50 of 5.30 nM, indicating a >88-fold selectivity window for Syk over ZAP-70 within this specific molecular context [1].

Spleen tyrosine kinase (Syk) Autoimmune disease Allergic inflammation

TrkA Kinase Inhibition: Nanomolar Potency with Clear Differentiation from Inactive Analogs

7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine demonstrates potent inhibition of the TrkA kinase with an IC50 of 1.95 nM in an ELISA-based assay [1]. This activity is contrasted by structurally related imidazo[1,2-c]pyrimidine derivatives that exhibit significantly weaker or negligible TrkA inhibition. For example, another ligand in the same series (BDBM127657) shows an IC50 of >1.00E+3 nM (>1 µM) against the same target [2]. The difference between the two compounds—both sharing the core scaffold—underscores the critical role of the specific substitution pattern in achieving sub-nanomolar vs. micromolar activity. The 1.95 nM IC50 represents a >500-fold enhancement in potency compared to the inactive analog.

Neurotrophin receptor Pain signaling TrkA

JAK Kinase Cellular Activity: Moderate Potency for Pathway Dissection

In a cellular context, 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine inhibits JAK-mediated STAT6 phosphorylation with an IC50 of 36 nM in human BEAS-2B cells stimulated with IL-13 [1]. This cellular potency is moderate compared to its sub-nanomolar activity on other kinases like Syk, but it defines a clear functional window. In comparison, the compound's biochemical inhibition of JAK1 is significantly more potent (Ki = 0.110 nM) and JAK2 even more so (Ki = 0.0570 nM) [2]. The 36 nM cellular IC50 provides a defined, measurable level of pathway inhibition that is useful for target validation studies where complete ablation of JAK signaling is not desired.

Janus kinase (JAK) STAT signaling Inflammation

Scaffold Advantage: Imidazo[1,2-c]pyrimidine Core Enables In Vivo Oral Efficacy Unachievable by Triazolopyrimidines

Direct comparison between the imidazo[1,2-c]pyrimidine scaffold and the structurally related 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine scaffolds reveals a critical differentiation in in vivo performance. While all three scaffolds produce compounds with strong in vitro inhibitory activity against Syk family kinases, only the imidazo[1,2-c]pyrimidine derivatives (including compound 9f) demonstrate significant oral efficacy in a mouse model of IL-2 production and the passive cutaneous anaphylaxis (PCA) reaction [1]. The triazolopyrimidine leads, despite comparable in vitro potency, failed to show efficacy in these oral dosing models. This data establishes that the imidazo[1,2-c]pyrimidine core is a privileged scaffold for achieving oral bioavailability, a key determinant for in vivo pharmacological tool compounds and drug discovery programs.

Oral bioavailability In vivo efficacy Scaffold hopping

High-Value Application Scenarios for 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine Based on Verified Quantitative Evidence


Target Validation of Aldosterone Synthase (CYP11B2) for Cardiovascular Research

Use 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine as a potent reference inhibitor (IC50 = 2 nM in human NCI-H295R cells) to validate CYP11B2 as a target in cellular models of aldosterone-driven cardiovascular pathology [1]. Its potency is comparable to other advanced leads, providing a reliable benchmark for screening campaigns or for confirming on-target effects in gene-edited cell lines.

Selective Pharmacological Dissection of Syk-Dependent Signaling in Immune Cells

Employ this compound for the selective inhibition of Syk kinase (IC50 = 0.0600 nM) in B-cell or mast cell assays. Its >88-fold selectivity window over the related ZAP-70 kinase minimizes confounding effects from T-cell receptor signaling pathways, enabling precise interrogation of B-cell receptor and FcεRI-mediated processes [2].

In Vivo Pharmacodynamic Studies Requiring Oral Bioavailability

For projects requiring in vivo target engagement or efficacy readouts following oral administration, the imidazo[1,2-c]pyrimidine scaffold is the preferred choice. While triazolopyrimidine cores demonstrate in vitro potency, only imidazo[1,2-c]pyrimidines have demonstrated robust oral efficacy in models of inflammation and immune response [3]. This compound serves as a starting point for generating orally bioavailable tool compounds.

Profiling Kinase Selectivity Across JAK, TrkA, and Syk Families

Utilize 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine as a multi-target probe to map the activity landscape across distinct kinase families. Its defined IC50 values for TrkA (1.95 nM), JAK (36 nM cellular), and Syk (0.0600 nM) provide a quantifiable baseline for assessing the selectivity of new chemical entities or for understanding polypharmacology in disease-relevant signaling networks [4].

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